(3-Methylpiperidin-2-yl)methanamine, also known as 3-methyl-2-(aminomethyl)piperidine, is a chemical compound with the molecular formula and a molecular weight of 142.24 g/mol. It is classified under the category of piperidine derivatives, which are cyclic amines featuring a six-membered ring containing five carbon atoms and one nitrogen atom. The presence of a methyl group at the third position of the piperidine ring distinguishes this compound from other piperidine derivatives, potentially influencing its chemical reactivity and biological activity.
The synthesis of (3-Methylpiperidin-2-yl)methanamine can be achieved through various methods, often involving the manipulation of piperidine derivatives. A common approach includes:
For instance, one method involves reacting 3-methylpiperidin-2-one with formaldehyde in the presence of an acid catalyst, followed by reduction to yield (3-Methylpiperidin-2-yl)methanamine .
The molecular structure of (3-Methylpiperidin-2-yl)methanamine can be represented by its SMILES notation: CN(CCCC1)C1CNC
. The compound exhibits a piperidine ring with a methyl group at the 3-position and an aminomethyl substituent at the 2-position.
This structure contributes to its unique properties, including potential interactions with biological targets.
(3-Methylpiperidin-2-yl)methanamine participates in several chemical reactions typical of amines and piperidines:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for (3-Methylpiperidin-2-yl)methanamine primarily involves its interaction with neurotransmitter systems. It is believed to bind selectively to certain receptors in the brain, modulating neurotransmission and potentially influencing neurological functions. This interaction may involve:
Understanding these mechanisms is crucial for exploring its therapeutic potential.
These properties are essential for handling and application in research settings.
(3-Methylpiperidin-2-yl)methanamine has several scientific applications:
Its diverse applications underscore its significance in both academic research and industrial chemistry.
Piperidine and its substituted derivatives represent privileged scaffolds in central nervous system (CNS) drug discovery due to their favorable physicochemical properties and structural mimicry of bioactive conformations. The saturated six-membered ring provides stereochemical diversity and metabolic stability, while the nitrogen atom facilitates critical interactions with neuronal receptors and transporters. (3-Methylpiperidin-2-yl)methanamine exemplifies this utility, featuring a primary amine tethered to a chiral piperidine ring with a methyl substituent at the 3-position. This configuration generates two stereocenters, enabling precise three-dimensional positioning of pharmacophoric elements within biological targets [9]. The basic amine (pKa ~10-11) promotes blood-brain barrier (BBB) penetration via passive diffusion of the uncharged species, while the methyl group enhances lipophilicity and modulates steric interactions in binding pockets. Piperidine-containing compounds collectively represent >20% of small-molecule therapeutics targeting neurological pathways, underscoring their fundamental role in neuropharmacology [4].
Table 1: Physicochemical Properties of (3-Methylpiperidin-2-yl)methanamine
Property | Value | Neuropharmacological Significance |
---|---|---|
Molecular Formula | C₇H₁₆N₂ | Optimal size for CNS penetration (MW < 450) |
cLogP | ~1.2 (estimated) | Balances lipid solubility and aqueous solubility |
Basic Centers | 2 (piperidine N + amine) | Facilitates salt formation and target engagement |
Stereocenters | 2 (C3 and C2 positions) | Enables enantioselective receptor interactions |
H-bond Donors/Acceptors | 2 / 2 | Influences membrane permeability and solubility |
Structural analogs of (3-methylpiperidin-2-yl)methanamine demonstrate significant pharmacological activities within dopaminergic pathways, particularly through interactions with dopamine D2 and D3 receptors (D2R/D3R). The core piperidine-ethylamine motif serves as a bioisostere for the dopamine ethylamine chain, enabling targeted engagement with dopaminergic binding pockets. Modifications to the 3-methyl group or the primary amine generate compounds with varying receptor subtype selectivity and functional profiles:
Table 2: Dopaminergic Ligands Derived from (3-Methylpiperidin-2-yl)methanamine Scaffold
Compound | Structural Modification | D3R Affinity (Ki, nM) | D2R Affinity (Ki, nM) | Selectivity (D3R/D2R) |
---|---|---|---|---|
Unmodified scaffold | None (reference) | ~500 (estimated) | ~1000 (estimated) | ~0.5 |
O-Alkylated analog 33 | 4-O-Alkyl on pyrrolidine variant | 0.436 | 1.77 | 4.06 |
N-Boc-protected analog | tert-Butyl carbamate on amine | >1000 | >1000 | N/A |
Imidazole bioisostere | Amine → 1H-imidazol-2-yl | 12.5 | 210 | 16.8 |
Bitopic ligand 15 | N-Linked indole-2-carboxamide | 6.97 | 25.3 | 3.63 |
The (3-methylpiperidin-2-yl)methanamine scaffold demonstrates growing utility in developing allosteric modulators for G protein-coupled receptors (GPCRs), particularly those implicated in neurological and psychiatric disorders. Its structural flexibility enables integration into bitopic ligand designs that simultaneously engage orthosteric and allosteric sites:
Table 3: Allosteric Modulator Candidates Based on Modified Scaffolds
GPCR Target | Scaffold Modification | Allosteric Action | Key Pharmacological Effect | Reference |
---|---|---|---|---|
Dopamine D3 Receptor | N-Linked benzofuran-2-carboxamide | PAM for Gi signaling | Enhanced cAMP inhibition without β-arrestin bias | [7] |
μ-Opioid Receptor | Trans-cyclopropyl tether to MOR agonist | NAM for β-arrestin recruitment | Analgesia with reduced respiratory depression | [7] |
mGluR5 | Introduction of oxadiazole | NAM for Gq signaling | Antipsychotic effects in Fragile X syndrome models | [8] |
GlyT1 Transporter | Radioiodinated benzamide derivative | PAM for glycine binding | Enhanced NMDA receptor function; antipsychotic potential | [10] |
The scaffold’s versatility in allosteric drug design stems from its ability to:
These advances position (3-methylpiperidin-2-yl)methanamine as a cornerstone for next-generation neurotherapeutics targeting GPCR allostery with improved selectivity and reduced on-target side effects.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3